

In Vivo Validation of T-1105: A Comparative Analysis of Antiviral Efficacy

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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577

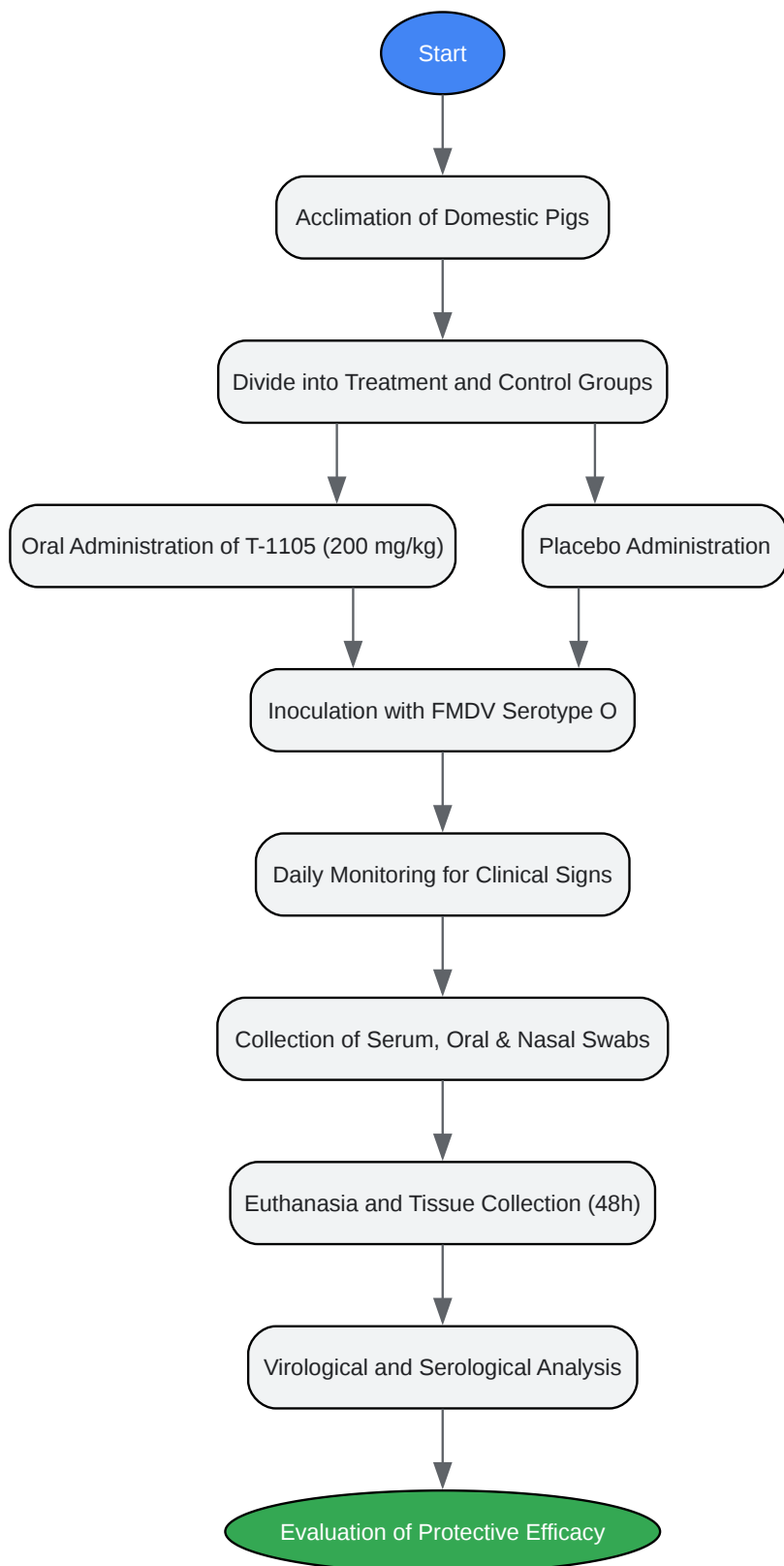
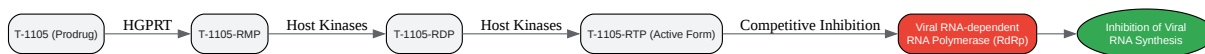
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This guide provides a comprehensive overview of the in vivo validation of **T-1105**, a promising antiviral compound. We will delve into its performance against various RNA viruses in animal models, drawing objective comparisons with related antiviral alternatives. This document is intended to be a valuable resource, presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Mechanism of Action: A Prodrug Approach to Viral Inhibition

T-1105 (3-hydroxy-2-pyrazinecarboxamide) is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.^[1] Once inside the host cell, **T-1105** is converted into its active form, **T-1105** ribofuranosyl-5'-triphosphate (**T-1105-RTP**), through a series of enzymatic steps. This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking a natural purine nucleotide, **T-1105-RTP** is incorporated into the nascent viral RNA strand, leading to lethal mutagenesis and the termination of viral replication.^[1]



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References

- 1. Administration of the antiviral agent T-1105 fully protects pigs from foot-and-mouth disease infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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